2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene
Description
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a substituted aromatic compound characterized by a nitro group (-NO₂) at position 1, a methyl group (-CH₃) at position 4, and a 2-bromophenoxy moiety (-O-C₆H₄-Br) at position 2 of the benzene ring. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro group and the brominated phenoxy substituent, which may facilitate nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
2-(2-bromophenoxy)-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCBCKMNZVMMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene typically involves the reaction of 2-bromophenol with 4-methyl-1-nitrobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Bromophenoxy)-4-methyl-1-aminobenzene.
Reduction: Formation of 2-(2-Bromophenoxy)-4-methyl-1-aminobenzene.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Methods Overview
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acids | 60-92 | |
| Electrophilic Aromatic Substitution | Bromobenzene, Nitro Compounds | Varies |
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to new therapeutic agents. For instance, derivatives of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene have shown promise in the development of anti-inflammatory drugs due to their ability to inhibit specific pathways involved in inflammation.
Case Study: Anti-inflammatory Activity
A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases.
Material Science
In material science, this compound is utilized as a precursor for synthesizing polymers and resins. Its bromine content facilitates cross-linking reactions that are crucial for developing durable materials.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
While the compound shows potential therapeutic benefits, it is essential to consider its toxicity profile. Studies indicate that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings.
Table 2: Toxicological Data
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and phenoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The nitro group at C1 in all compounds enhances electrophilicity. However, the presence of bromine on the phenoxy ring (as in this compound) introduces steric hindrance, reducing reactivity compared to analogs like 4-bromo-2-methyl-1-nitrobenzene, where bromine is directly attached . Halogen Variation: Replacing bromine with fluorine (e.g., 1-bromo-4-fluoro-2-(4-nitrophenoxy)benzene) increases polarity and stability due to fluorine’s electronegativity, making it suitable for spectrofluorometric applications .
Positional Isomerism: The positional isomer 4-(4-bromophenoxy)-2-methyl-1-nitrobenzene demonstrates how substituent placement affects molecular packing and solubility. For instance, the para-substituted bromophenoxy group may lead to higher melting points compared to ortho-substituted analogs.
Functional Group Reactivity: Bromomethyl groups (e.g., 2-(bromomethyl)-4-methoxy-1-nitrobenzene) enable alkylation or nucleophilic substitution, whereas phenoxy-linked bromine (as in the target compound) is less reactive toward such transformations .
Synthetic Utility: Compounds like 2-(2-bromoethoxy)-4-methyl-1-nitrobenzene () highlight the role of ethoxy vs. phenoxy linkers in modulating solubility and reaction pathways .
Biological Activity
2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and environmental science.
The molecular formula of this compound is C13H10BrNO3, with a molecular weight of 304.13 g/mol. The compound features a bromophenoxy group, which is known to enhance biological activity through various interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of bromine in aromatic compounds can enhance their ability to disrupt microbial cell membranes, leading to increased antibacterial activity. Research has shown that halogenated compounds often demonstrate improved binding affinity to bacterial enzymes compared to their non-halogenated counterparts.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For example, studies have reported IC50 values indicating effective concentrations required to inhibit cell growth in tumor models .
The biological activity of this compound is thought to stem from its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can modify biomolecules like proteins and nucleic acids . This reactivity may contribute to the compound's anticancer and antimicrobial properties.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various nitro-substituted phenolic compounds, including this compound, against breast cancer cells. The results showed that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Environmental Impact
Research has also explored the environmental implications of halogenated compounds like this compound. A retrospective study highlighted its persistence in aquatic environments and potential bioaccumulation in marine organisms, raising concerns about its ecological effects and necessitating further investigation into its environmental fate .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | ~10 | Medicinal Chemistry |
| 4-Bromo-2-methyl-1-nitrobenzene | Antimicrobial | ~15 | Environmental Science |
| 1-Bromo-4-methyl-2-nitrobenzene | Insecticidal | ~5 | Agricultural Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
